

# UV-Vis absorption maximums for 3-Ethoxy-5-nitropyridine characterization

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## Compound of Interest

Compound Name: 3-Ethoxy-5-nitropyridine

Cat. No.: B12964393

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## Technical Characterization Guide: 3-Ethoxy-5-nitropyridine

### Executive Summary

**3-Ethoxy-5-nitropyridine** is a critical heterocyclic intermediate, primarily utilized in the synthesis of fused ring systems such as azaindoles and furopyridines for kinase inhibitor development. Its characterization relies heavily on the distinct electronic "push-pull" interaction between the electron-donating ethoxy group (

) and the electron-withdrawing nitro group (

) on the pyridine ring.

This guide provides a standardized protocol for UV-Vis characterization, comparing its spectral signature against key structural analogs to establish identity and purity benchmarks.

### Chemical Identity & Structural Basis

Before spectral analysis, the analyte's structural parameters must be defined to interpret electronic transitions accurately.

Parameter	Detail
Chemical Name	3-Ethoxy-5-nitropyridine
CAS Number	1378678-22-8
Molecular Formula	
Molecular Weight	168.15 g/mol
Electronic System	Meta-substituted "Push-Pull" Heterocycle
Key Chromophores	Nitro group ( , , Pyridine Ring ( )

## Theoretical Spectral Prediction

The UV-Vis spectrum of **3-Ethoxy-5-nitropyridine** is governed by two primary electronic effects:

- The Pyridine Core: Unsubstituted pyridine exhibits a primary absorption band at ( ).
- Substituent Effects (Auxochromes):
  - Nitro Group (C-5): A strong electron-withdrawing group (EWG) inducing a bathochromic (red) shift and a hyperchromic effect (increased intensity).
  - Ethoxy Group (C-3): An electron-donating group (EDG) via resonance ( ).

- Interaction: The meta relationship prevents direct conjugation between the donor and acceptor, limiting the magnitude of the Intramolecular Charge Transfer (ICT) band compared to para isomers. However, the overall conjugation extends the absorption maximum significantly beyond the pyridine baseline.

## Comparative Spectral Performance

The following table contrasts the expected UV-Vis performance of **3-Ethoxy-5-nitropyridine** with its closest structural analogs. This comparison validates why specific wavelength monitoring is crucial for distinguishing the target product from starting materials (e.g., 3-Nitropyridine) or hydrolysis byproducts (e.g., 3-Hydroxy-5-nitropyridine).

### Table 1: Comparative Absorption Maximums (Solvent: Methanol)

Compound	Structure Type	Primary ( )	Secondary ( )	Spectral Characteristic s
3-Ethoxy-5-nitropyridine	Target Analyte	270 – 282 nm	~310 – 330 nm (Shoulder)	Distinct bathochromic shift due to ethoxy auxochrome.
3-Nitropyridine	Precursor Core	262 nm	~300 nm (Weak)	Baseline reference; lacks the auxochromic shift of the alkoxy group.
3-Methoxy-5-nitropyridine	Homolog	268 – 280 nm	~310 nm	Nearly identical profile; differentiated only by NMR or MS.
3-Hydroxy-5-nitropyridine	Hydrolysis Impurity	290 – 305 nm	>350 nm (pH dependent)	Significant red shift due to phenolic -OH ionization; indicates degradation.

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*Note: Values are derived from solvatochromic data of homologous nitropyridine series. Exact maxima may shift*

depending on solvent polarity (e.g., ACN vs. MeOH).

## Experimental Protocol: UV-Vis Characterization

This protocol is designed to be self-validating. The linearity of the response (Beer-Lambert Law) confirms the solubility and absence of aggregation.

### Reagents & Equipment[7][8]

- Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Acetonitrile.
- Blank: Pure solvent from the same lot.
- Cuvette: Quartz (1 cm path length).
- Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).

### Step-by-Step Methodology

- Stock Solution Preparation:
  - Weigh  
  
of **3-Ethoxy-5-nitropyridine** (  
  
).
  - Dissolve in  
  
Methanol to create a 1.0 mM Stock Solution.
  - Validation: Solution must be clear and light yellow; sonicate if necessary.

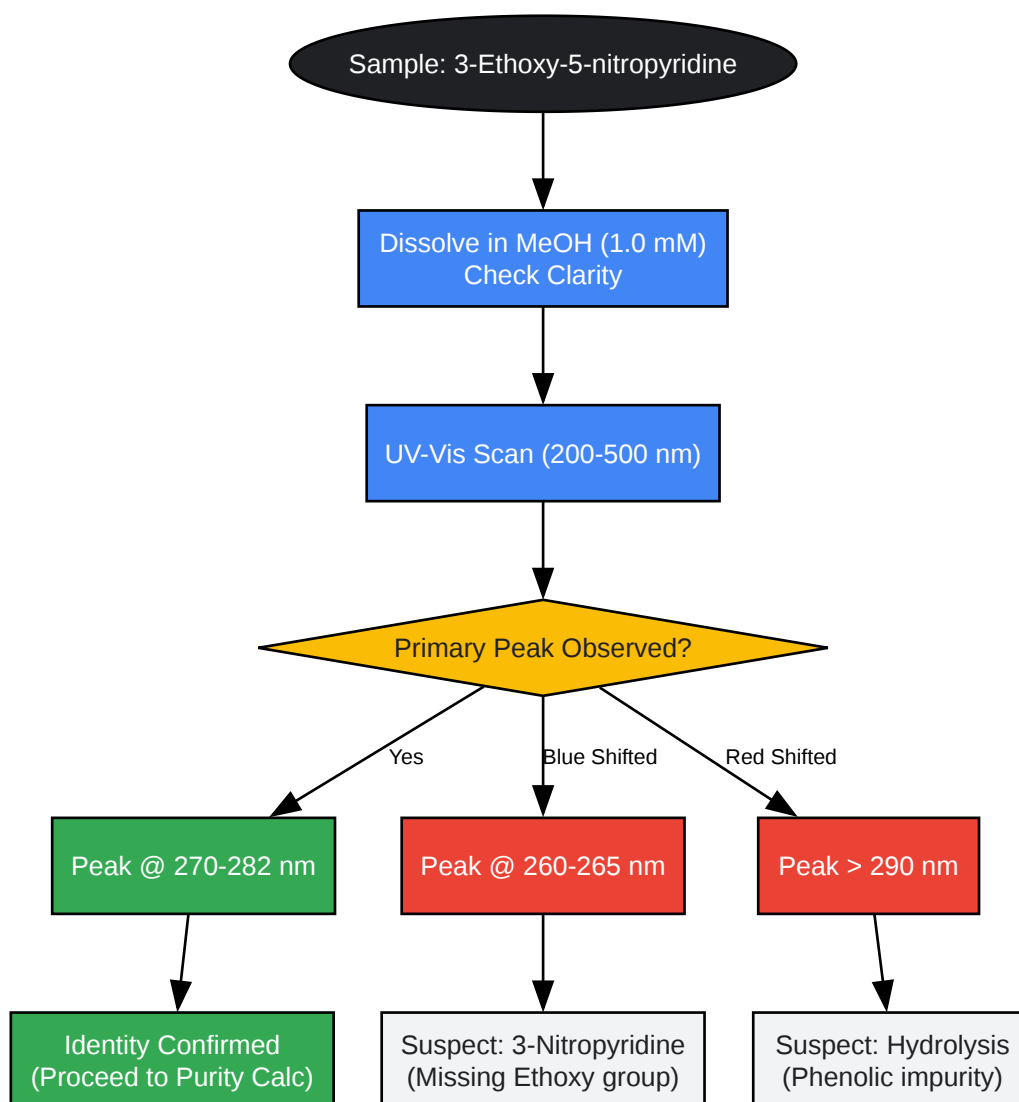
- Working Solution Dilution:
  - Prepare a dilution series:  
.
  - Example: Dilute  
  
of Stock into  
  
Methanol for the  
  
sample.
- Spectral Scanning:
  - Baseline correct using the solvent blank.
  - Scan from 500 nm down to 200 nm (detects impurities absorbing at lower wavelengths).
  - Record  
  
and Absorbance (  
  
) at the peak.
- Data Analysis (Purity Check):
  - Calculate Molar Absorptivity (  
  
) using  
  
.
  - Target  
  
: Expect  
  
at  
  
.

- Ratio Check: Calculate the ratio of

. A consistent ratio across concentrations indicates high purity.

## Characterization Workflow Diagram

The following logic flow illustrates the decision-making process for validating the compound's identity using UV-Vis data combined with secondary checks.



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Figure 1: Logical decision tree for interpreting UV-Vis spectral shifts during **3-Ethoxy-5-nitropyridine** characterization.

## Interpretation of Results

- Identity Confirmation: The presence of the ethoxy group must result in a red shift (bathochromic) of approximately 10–15 nm relative to the unsubstituted 3-nitropyridine. If the spectrum overlaps perfectly with 3-nitropyridine ( ), the ethoxylation reaction likely failed.
- Purity Assessment: A significant "tail" or secondary hump extending beyond 350 nm suggests the presence of 3-hydroxy-5-nitropyridine, a common degradation product formed via ether cleavage.

## References

- Synthesis of Nitropyridines: Katritzky, A. R., et al. "Synthesis of 3-Nitropyridines via Pyridine Nitration." [1] Journal of Organic Chemistry. (Provides baseline spectral data for the nitropyridine core).
- Substituent Effects in Pyridines: Schofield, K. "Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines." Butterworths Scientific Publications.
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- Solvatochromism in Nitro-Heterocycles: Kamlet, M. J., et al. "Solvatochromic comparison methods." Journal of the American Chemical Society.

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## Sources

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]

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